molecular formula C8H6N2S B186562 4-(2-Thienyl)pyrimidine CAS No. 19084-26-5

4-(2-Thienyl)pyrimidine

Cat. No. B186562
CAS RN: 19084-26-5
M. Wt: 162.21 g/mol
InChI Key: BWFAPQRLXWNZLX-UHFFFAOYSA-N
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Description

4-(2-Thienyl)pyrimidine is a chemical compound with the empirical formula C8H6N2S . It is a unique chemical that is part of a collection of unique chemicals provided to early discovery researchers .


Molecular Structure Analysis

The molecular weight of 4-(2-Thienyl)pyrimidine is 194.28 . The exact molecular structure is not clearly mentioned in the available resources.


Chemical Reactions Analysis

The chemical characteristics and reactivities of 4-(2-Thienyl)pyrimidine derivatives have been investigated . In the first step of the synthetic approach, 4-chloro- and 2,4-dichloro-5 .

Scientific Research Applications

  • Optical Properties and Sensor Applications : A study by Muraoka, Obara, and Ogawa (2016) focused on the synthesis of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines with distinct optical properties. These compounds, including 4-(2-Thienyl)pyrimidine derivatives, were found to possess strong fluorosolvatochromic properties and proton-sensibility, making them suitable for use as polarity or proton sensors (Muraoka, Obara, & Ogawa, 2016).

  • Biological Activity : Lei et al. (2017) reported the synthesis of N-methylthieno[2, 3-d]pyrimidin-4-amine, a key intermediate in biologically active compounds such as GDC-0941 and BKM 120. These derivatives have implications in medicinal chemistry, especially in cancer therapy (Lei, Wang, Han, & Lan, 2017).

  • Synthesis and Characterization of Complexes : Cheprakova et al. (2015) explored the synthesis and characterization of new complexes derived from 4-thienyl substituted pyrimidines. These complexes, reacting with various metal salts, resulted in unique structural and magnetic properties, indicating potential in materials science (Cheprakova et al., 2015).

  • Antimicrobial and Anti-Inflammatory Agents : Tolba et al. (2018) synthesized a new series of thieno[2,3-d]pyrimidine derivatives, demonstrating significant antimicrobial and anti-inflammatory activities. These findings suggest potential applications in developing new therapeutic agents (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

  • Conformational Analysis : Strekowski et al. (1986) conducted a study on the conformational analysis of heterobiaryls, including 4-(2′-thienyl)-pyrimidine systems. They found that these systems exist in specific conformations in solution, which could have implications in molecular design (Strekowski, Tanious, Chandrasekaran, Watson, & Wilson, 1986).

  • Antifolate Inhibitors of Purine Biosynthesis : Deng et al. (2009) synthesized a series of thieno[2,3-d]pyrimidines as antitumor agents, demonstrating potent growth inhibition of human tumor cells expressing folate receptors. These compounds selectively inhibited purine biosynthesis, showing potential as cancer therapeutics (Deng, Zhou, Kugel Desmoulin, Wu, Cherian, Hou, Matherly, & Gangjee, 2009).

Safety And Hazards

According to the material safety data sheet, 4-(2-Thienyl)pyrimidine may cause eye irritation, skin irritation, and respiratory tract irritation. It may be harmful if swallowed or inhaled .

Future Directions

The future directions of 4-(2-Thienyl)pyrimidine research could involve the development of new pyrimidines as anti-inflammatory agents . Additionally, placing either 4-(2-thienyl)pyrrolo[2,3-b]pyridine (Ys) or 4-(2-thienyl)benzimidazole (Bs) at specific Ds positions in each original XenoAptamer greatly improved their affinities to targets .

properties

IUPAC Name

4-thiophen-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c1-2-8(11-5-1)7-3-4-9-6-10-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFAPQRLXWNZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356020
Record name 4-(2-thienyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Thienyl)pyrimidine

CAS RN

19084-26-5
Record name 4-(2-thienyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a degassed 0.50 M solution of 2,4-dichloropyrimidine (1.0 eq.) and 5-(1,3-dioxolan-2-yl)-2-thienylzinc bromide 31 (1.0 eq.) in tetrahydrofuran was added tetrakis(triphenylphosphine)palladium(0) (0.050 eq.). The mixture was stirred for 16 h at 70° C. and then returned to ambient temperature and diluted with ether. The solution was washed sequentially with a 0.5 M aqueous pH 9 solution of EDTA and brine. The organic phase was dried over sodium sulfate, filtered, and concentrated. The crude material was purified by flash chromatography over silica gel (1:1:1 hexanes:ethyl acetate:dichloromethane) to give compound 32. ES/MS m/z 269 (MH+), C11H9ClN2O2S=269 g/mol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
EM Cheprakova, EV Verbitskiy, MA Kiskin… - Polyhedron, 2015 - Elsevier
The behavior of 4-thienyl substituted pyrimidine ligands (L 1–3 ) has been studied for the series of their reactions with various salts of 3d metals (Co, Zn, Ni, Cu) and platinoids (Pt, Pd). …
Number of citations: 29 www.sciencedirect.com
T Nishiwaki - Bulletin of the Chemical Society of Japan, 1970 - journal.csj.jp
The Wolff-Kishner reduction of 2-isovalerylthiophene (I) gave 2-isoamylthiophene (II) in better yield of 77%, than the reported Clemmensen procedure of 32%, yield.* 9 Reduction of I …
Number of citations: 7 www.journal.csj.jp
L Strekowski, MT Cegla, V Honkan, H Buczak… - Bioorganic & medicinal …, 2005 - Elsevier
Thienylpyrimidines substituted at position 2 of the pyrimidine with a chiral aminoalkoxy group were synthesized. Upon interaction with duplex DNA, the unfused heteroaromatic system …
Number of citations: 6 www.sciencedirect.com
EV Shklyaeva, AY Bushueva, VA Romanova… - …, 2011 - Wiley Online Library
2â•’Aminoâ•’6â•’(3,4â•’ethylenedioxythiophenâ•’2â•’yl)â•’4â•’(2â Page 1 ChemInform 2011, 42, issue 01 © 2011 Wiley-VCH Verlag GmbH & Co. KGaA, Weinheim View this journal …
Number of citations: 7 onlinelibrary.wiley.com
EM Cheprakova, EV Verbitskiy, MA Ezhikova… - Russian Chemical …, 2014 - Springer
It has been shown that various combinations of nucleophilic aromatic substitution of hydrogen (S N H ), S N ipso and the microwave-assisted Suzuki cross-coupling reactions are a …
Number of citations: 11 link.springer.com
L Strekowski, DB Harden, WB Grubb III… - Journal of …, 1990 - Wiley Online Library
A practical method for the preparation of 2‐chloro‐4,6‐di(heteroaryl)pyrimidines and their 5‐methyl homologues from readily available 2‐chloropyrimidine and 2‐chloro‐5‐…
Number of citations: 41 onlinelibrary.wiley.com
EV Verbitskiy, PA Slepukhin, YO Subbotina… - Chemistry of …, 2014 - Springer
Novel organic dyes containing pyridine ring as the anchoring group with carbazole or triphenylamine substituents were synthesized from available 4-(2-thienyl)pyrimidine using the Kost…
Number of citations: 12 link.springer.com
ЕВ Вербицкий, ПА Слепухин, ЮО Субботина… - Chemistry of …, 2014 - hgs.osi.lv
Novel organic dyes containing pyridine ring as the anchoring group with carbazole or triphenylamine substituents were synthesized from available 4-(2-thienyl) pyrimidine using the Kost…
Number of citations: 3 hgs.osi.lv
E Ioachim, EA Medlycott, WG Skene, GS Hanan - Polyhedron, 2007 - Elsevier
Hetero- and homo-leptic Ru(II) complexes of a new 4,4′-bipyrimidine ligand, th 2 bpm (6,6′-di(2″-thienyl)-4,4′-bipyrimidine), have been synthesized and characterized. The parent …
Number of citations: 6 www.sciencedirect.com
DB Harden, MJ Mokrosz… - The Journal of Organic …, 1988 - ACS Publications
Scheme I Scheme II placement of hydrogen3 or one of the halogens in readily available simple 2-, 4-, and 6-halogenopyrimidines by the action of organometallic reagents. The …
Number of citations: 70 pubs.acs.org

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